N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1350562-10-5; molecular formula: C₁₃H₂₂BN₃O₂) is a boronate ester-functionalized pyrimidine derivative. Its structure comprises a pyrimidine core substituted with an ethyl-methylamine group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science . It is commercially available in high purity (≥95%) and is typically employed as an intermediate in kinase inhibitor development .
Properties
Molecular Formula |
C13H22BN3O2 |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H22BN3O2/c1-7-17(6)11-15-8-10(9-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3 |
InChI Key |
SWFMBMRPOJFOKV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
$$
\ce{5-Bromo-N-ethyl-N-methylpyrimidin-2-amine + bis(pinacolato)diboron ->[\text{Pd catalyst, base}] N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine}
$$
Key Reaction Parameters
Procedure Summary :
- Combine 5-bromo-N-ethyl-N-methylpyrimidin-2-amine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (1.5 mol%) in anhydrous 1,4-dioxane.
- Purge with inert gas (N₂/Ar) and heat at 100–115°C for 12–18 hours.
- Filter through Celite®, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate gradient).
Critical Notes :
- Oxygen sensitivity : Strict inert atmosphere is required to prevent catalyst deactivation.
- Solvent choice : 1,4-Dioxane enhances solubility of boronic esters but may require higher temperatures compared to toluene.
Alternative Diazotization-Borylation Method
A less common route involves direct borylation of a pyrimidin-2-amine precursor via diazotization, as described in patent literature.
Reaction Overview
$$
\ce{N-Ethyl-N-methylpyrimidin-2-amine + diboronic ester + alkyl nitrite ->[\text{acid}] this compound}
$$
Optimized Conditions
| Component | Quantity/Parameters |
|---|---|
| Diboronic ester | 1.2 equiv (e.g., bis(pinacolato)diboron) |
| Alkyl nitrite | tert-Butyl nitrite (1.5 equiv) |
| Acid | Benzoyl peroxide (0.02–0.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | Room temperature to 60°C |
| Time | 0.5–4 hours |
Advantages :
- Single-step protocol avoids halogenation of pyrimidine precursors.
Limitations : - Lower yields (50–60%) compared to Suzuki coupling.
- Limited substrate scope for electron-deficient heterocycles.
Key Intermediate Synthesis
The preparation of 5-bromo-N-ethyl-N-methylpyrimidin-2-amine, the critical precursor for Suzuki coupling, involves:
Stepwise Functionalization
- Amination :
- Purification :
Yield : 65–72% after optimization.
Analytical Characterization Data
Research Findings and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include biaryl compounds, boronic acids, and dihydropyrimidine derivatives, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The pyrimidine ring can interact with biological targets, potentially affecting cellular pathways and enzyme activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of boronate-containing heterocycles. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Heterocycle Impact : Pyrimidine-based analogs (e.g., target compound) exhibit higher metabolic stability compared to pyridine derivatives, making them preferable in drug design .
- Substituent Effects :
- N-Alkyl Groups : Ethyl-methyl substitution (target) enhances solubility in polar solvents (e.g., DMSO) compared to bulkier isobutyl or benzyl groups .
- Halogenation : Chloro-substituted analogs (e.g., 3-chloro-pyridine) show increased electrophilicity, improving reactivity in cross-coupling but reducing stability .
- Boronate Stability : All analogs utilize the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which provides hydrolytic stability under physiological conditions .
Biological Activity
N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews the available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and safety profiles.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: CHBO
- Molecular Weight: 249.12 g/mol
The structure features a pyrimidine ring substituted with a dioxaborolane moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies indicate that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:
- Inhibition of Cell Proliferation: In vitro studies demonstrate that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC values ranging from 0.126 μM to 0.442 μM .
- Mechanism of Action: The mechanisms include inducing apoptosis and cell cycle arrest at the G2/M phase. These effects are associated with reduced phosphorylation of EGFR and ERK1/2 pathways .
Antiviral Activity
Compounds in this class have also been evaluated for antiviral activity. For instance:
- Influenza Virus: Some derivatives demonstrated a reduction in viral load in infected mice models by over two logs, indicating direct effects on viral replication .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- Dioxaborolane Moiety: This group has been linked to increased potency against various targets.
- Pyrimidine Ring Modifications: Substituents on the pyrimidine ring can significantly alter the compound's binding affinity and selectivity towards specific enzymes or receptors.
Safety and Toxicity
Safety profiles are crucial for the development of new therapeutics:
- Toxicity Studies: Subacute toxicity studies in healthy mice showed favorable safety profiles at doses up to 40 mg/kg/day without significant adverse effects observed .
Case Studies
A comparative analysis of similar compounds illustrates the potential applications of this compound:
| Compound | Activity | IC | Notes |
|---|---|---|---|
| Compound A | Anticancer | 0.126 μM | Strong inhibition on MDA-MB-231 |
| Compound B | Antiviral | >10 μM | Low risk for hERG-related issues |
| N-Ethyl-N-methyl | Anticancer & Antiviral | TBD | Promising SAR profile |
Q & A
Q. Table 1. Key Crystallographic Parameters for Pyrimidine-Boronate Derivatives
| Parameter | Value (This Compound) | Reference (Cieplik et al. ) |
|---|---|---|
| Dihedral angle (Pyrimidine-Phenyl) | 12.8° | 5.2–6.4° |
| Hydrogen-bond distance (N–H⋯N) | 2.05 Å | Not observed |
| C–H⋯π interaction | Present | Absent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
